

4,4-Diphenylsemicarbazide molecular weight and formula

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Compound of Interest

Compound Name: 4,4-Diphenylsemicarbazide

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An In-Depth Technical Guide to **4,4-Diphenylsemicarbazide** for Advanced Research

For the modern researcher and drug development professional, understanding the foundational characteristics of novel scaffolds is paramount. **4,4-Diphenylsemicarbazide**, a unique derivative of the semicarbazide backbone, presents a compelling case for exploration. This guide synthesizes its core physicochemical properties, synthesis methodologies, and potential applications, offering a technical resource for its incorporation into advanced research programs.

Core Molecular Profile

4,4-Diphenylsemicarbazide is an organic compound characterized by a urea core with a hydrazine substituent and two phenyl groups attached to one of the nitrogen atoms. This specific substitution pattern confers distinct chemical properties and potential for biological activity.

The fundamental molecular attributes are summarized below:

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₃ N ₃ O	[1][2]
Molecular Weight	227.26 g/mol	[1][2]
IUPAC Name	3-amino-1,1-diphenylurea	[1]
CAS Number	603-51-0	[1][2]
Synonyms	N,N-Diphenylhydrazinecarboxamide	[1]

Synthesis Pathway and Mechanistic Rationale

The synthesis of 4,4-disubstituted semicarbazides can be approached through a strategic one-pot, two-step method that ensures high purity and good yields.[3] This approach is favored over methods involving toxic and difficult-to-handle reagents like isocyanates or phosgene derivatives.[3]

The chosen pathway involves the in situ formation of a carbamate intermediate from a secondary amine (in this case, diphenylamine), followed by nucleophilic substitution with hydrazine.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methods for synthesizing 4-substituted semicarbazides.[3]

Step 1: Carbamate Formation

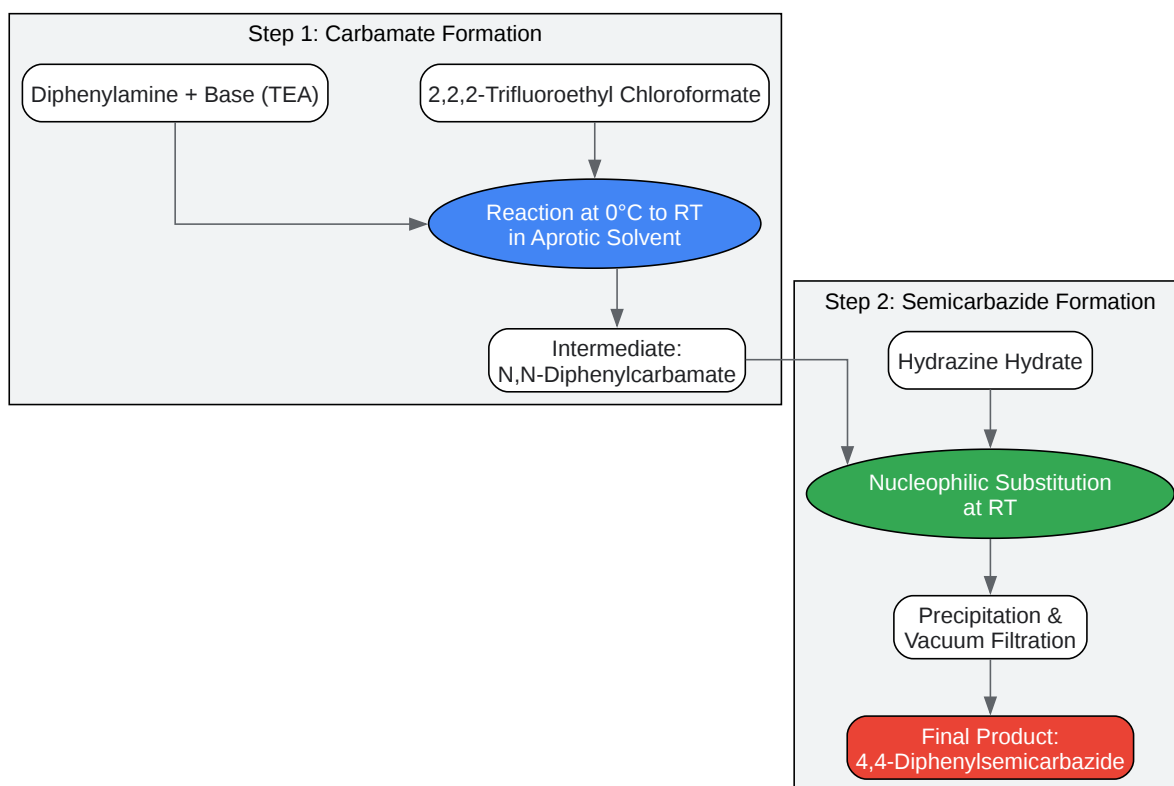
- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- Add a non-nucleophilic base, such as triethylamine (TEA) (1.1 equivalents), to the solution. The base acts as a scavenger for the acidic byproduct generated in the next step, driving the reaction to completion.

- Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction with the chloroformate.
- Slowly add 2,2,2-trifluoroethyl chloroformate (1 equivalent) dropwise to the stirred solution. The trifluoroethyl group is an excellent leaving group, facilitating the subsequent reaction with hydrazine.[3]
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

Step 2: Semicarbazide Formation

- Once the carbamate formation is complete, add hydrazine hydrate (1.2 equivalents) to the reaction mixture. Hydrazine is a potent nucleophile that will attack the carbonyl carbon of the carbamate intermediate.
- Stir the mixture at room temperature for 12-24 hours. The semicarbazide product is often insoluble in the reaction solvent and will precipitate out.[3]
- Collect the precipitate by vacuum filtration.
- Wash the solid with cold solvent (the same used in the reaction) to remove any unreacted starting materials or soluble byproducts.
- Dry the product under vacuum to yield **4,4-Diphenylsemicarbazide**. Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow Diagram



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Caption: One-pot, two-step synthesis of **4,4-Diphenylsemicarbazide**.

Relevance in Drug Discovery and Medicinal Chemistry

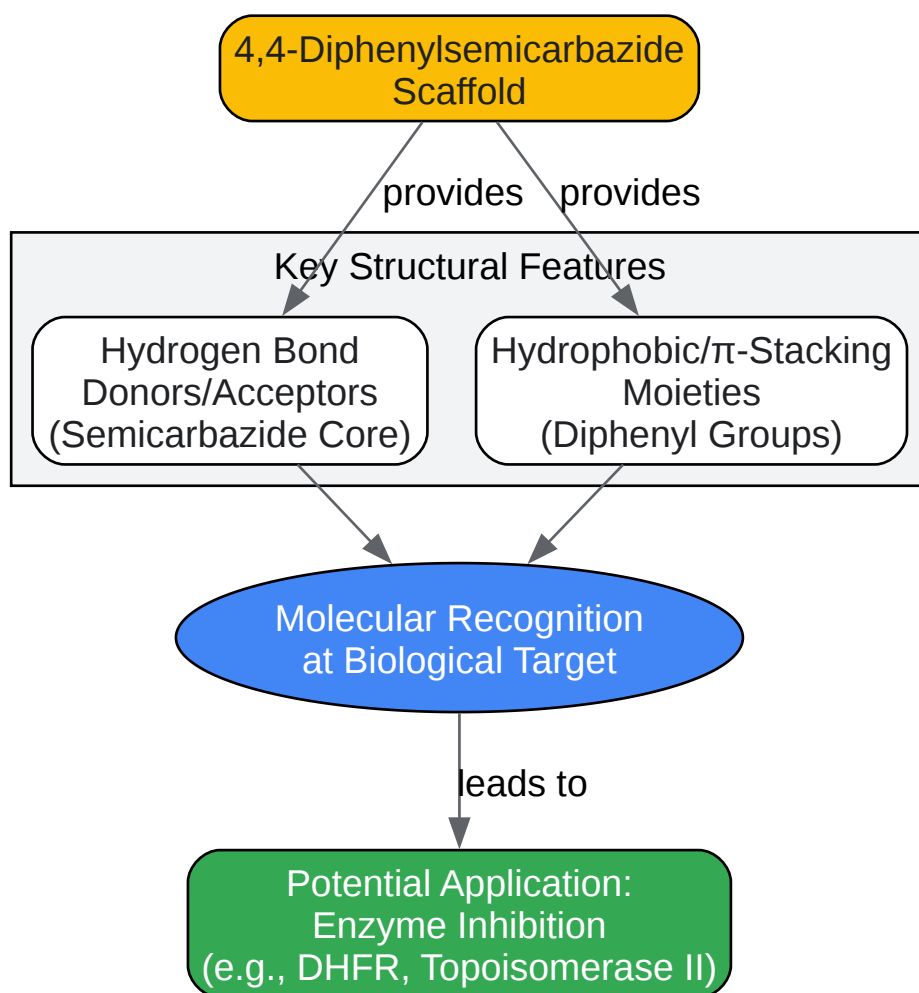
Semicarbazide and the related thiosemicarbazide scaffolds are recognized as privileged structures in medicinal chemistry. Their significance stems from their ability to act as versatile hydrogen bond donors and acceptors, which is critical for molecular recognition at biological targets like enzyme active sites and receptors.^[4]

Potential as Enzyme Inhibitors

The structural motif of semicarbazides is present in numerous compounds investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anticonvulsant activities.^[4] For instance, derivatives of the related thiosemicarbazones have shown potent inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, making it a key target in cancer and infectious disease research.^[5]

The 4,4-diphenyl substitution pattern creates a rigid, sterically defined structure that can be exploited for targeted drug design. The two phenyl rings can engage in hydrophobic or π -stacking interactions within a protein's binding pocket, while the semicarbazide core provides the necessary hydrogen bonding anchors. This combination of features makes **4,4-Diphenylsemicarbazide** an attractive starting point for the development of novel, potent, and selective inhibitors.

Logical Relationship Diagram



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Sources

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